3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-5H-imidazo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-15-14(11-6-2-1-3-7-11)17-10-19(15)13-9-5-4-8-12(13)18-16/h1-10H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSBNVRRRXLTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)NC4=CC=CC=C4N3C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445465 | |
| Record name | 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531509-85-0 | |
| Record name | 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Imidazo 1,5 a Quinoxalin 4 5h One Frameworks
Established Synthetic Pathways and Refinements
Established methods for the synthesis of the imidazo[1,5-a]quinoxalin-4(5H)-one core, including the 3-phenyl derivative, have been a cornerstone of research, with continuous efforts to improve their efficacy.
Reductive Cyclization Approaches
A notable strategy for constructing the imidazo[1,5-a]quinoxalin-4(5H)-one ring system involves a reductive cyclization of a nitro-imidazole precursor. researchgate.net This method begins with the condensation of o-nitroaniline with a glyoxylate (B1226380) in methanol. The resulting α-(o-nitroanilino)-α-methoxy acetate (B1210297) is then treated with tosylmethyl isocyanide (TosMIC) to furnish a 1-(o-nitrophenyl)imidazole-5-carboxylate intermediate. researchgate.net The crucial step is the subsequent reductive cyclization of this nitro compound, which proceeds to form the desired tricyclic imidazo[1,5-a]quinoxalin-4-one framework. researchgate.netrsc.org This approach has been successfully employed in the synthesis of bioactive molecules, highlighting its utility. researchgate.netrsc.org
| Step | Reactants | Reagents/Conditions | Product | Overall Yield |
| 1 | o-Nitroaniline, Glyoxylate | Methanol | α-(o-nitroanilino)-α-methoxy acetate | Not specified |
| 2 | α-(o-nitroanilino)-α-methoxy acetate | Tosylmethyl isocyanide (TosMIC) | 1-(o-nitrophenyl)imidazole-5-carboxylate | Not specified |
| 3 | 1-(o-nitrophenyl)imidazole-5-carboxylate | Reductive cyclization | Imidazo[1,5-a]quinoxalin-4-one | 60% (over 3 steps) researchgate.net |
Cyclization Reactions from Precursor Compounds
The synthesis of the 3-phenyl-substituted target compound can be achieved through the cyclization of appropriately designed precursor molecules. One such method involves the reaction of 3-(α-chlorobenzyl)quinoxalin-2-one with benzylamine (B48309) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. This reaction forms an intermediate, 3-(α-benzylamino-benzyl)-quinoxalin-2-one, which then undergoes intramolecular ring closure to yield 1,3-diphenylimidazo[1,5-a]quinoxalin-4(5H)-one. sapub.org
Another prominent method utilizes the cyclocondensation of 3-aroylquinoxalin-2(1H)-ones with amines. researchgate.net Specifically, the reaction of 3-benzoylquinoxalin-2-ones with benzylamine in DMSO at elevated temperatures leads to the formation of substituted imidazo[1,5-a]quinoxalines through an oxidative cyclocondensation mechanism. researchgate.net This method has been extended to create various derivatives of the core scaffold. researchgate.net
Furthermore, the intramolecular cyclization of N-(2-halophenyl)-1H-imidazole-5-carboxamides in solvents like DMA or DMF at high temperatures represents another viable pathway to the imidazo[1,5-a]quinoxalin-4-one system. researchgate.net
| Precursor | Reagent/Conditions | Product |
| 3-(α-chlorobenzyl)quinoxalin-2-one | Benzylamine, DMSO, room temperature | 1,3-diphenylimidazo[1,5-a]quinoxalin-4(5H)-one sapub.org |
| 3-Benzoylquinoxalin-2(1H)-one | Benzylamine, DMSO, 150°C | Substituted imidazo[1,5-a]quinoxalines researchgate.netresearchgate.net |
| N-(2-halophenyl)-1H-imidazole-5-carboxamides | DMA or DMF, 150-160°C | Imidazo[1,5-a]quinoxalin-4(5H)-one researchgate.net |
Tandem Reactions and Cascade Protocols
Tandem reactions, which allow for the formation of multiple bonds in a single operation, offer an efficient route to complex molecules like 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one. One such approach involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, a classic method for quinoxaline (B1680401) synthesis that can be the starting point for further annulation. sapub.orgscilit.com
More advanced tandem processes have been developed for related heterocyclic systems. For instance, a one-pot transition metal-free procedure for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones involves the formation of an amide intermediate followed by an intramolecular N-arylation reaction. rsc.org While not directly yielding the this compound, this strategy of sequential amidation and cyclization highlights a potential tandem approach that could be adapted.
An iodine-catalyzed cascade coupling protocol has also been developed for the synthesis of imidazo[1,5-a]quinoxaline (B8520501) derivatives via sp3 and sp2 C-H cross-dehydrogenative coupling, using DMSO as the oxidant in a metal-free process. rsc.org
Innovative Synthetic Strategies
The quest for more sustainable and efficient synthetic methods has led to the exploration of novel strategies, including those initiated by light or electricity.
Photoinitiated Reaction Pathways and Radical Annulations
Photoredox catalysis has emerged as a powerful tool in organic synthesis. For the construction of related triazolo[1,5-a]quinoxalin-4(5H)-ones, a [3+2] cyclization reaction has been reported using photoredox catalysis between quinoxalinones and hypervalent iodine(III) reagents. nih.gov This indicates the potential for photoinitiated pathways in the synthesis of the analogous imidazo[1,5-a]quinoxalin-4(5H)-one scaffold. Such reactions often proceed through radical intermediates, offering unique reactivity and the ability to form complex structures under mild conditions. While a direct photoinitiated synthesis of this compound is not extensively detailed in the provided results, the principles of photoredox catalysis suggest a promising avenue for future research in this area.
Electrochemical Synthesis Methods
Electrochemical methods offer a green and practical alternative for the synthesis of heterocyclic compounds. A one-pot electrochemical three-component synthesis has been developed for tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. researchgate.net This method utilizes paraformaldehyde as a C1 synthon and features ethanol (B145695) in a dual role as an eco-friendly solvent and a waste-free pre-catalyst. researchgate.net The direct electrosynthesis of fused systems through radical domino reactions is noted for its high atom and step economy. researchgate.net Although this specific example yields a tetrahydro derivative, the application of electrochemical principles to the synthesis of the fully aromatic this compound is a viable and innovative approach. The development of electrochemical Ritter amination reactions further enriches the toolbox for constructing the necessary C-N bonds. researchgate.net
Regioselectivity in Synthesis of Imidazo[1,5-a]quinoxaline Scaffolds
The control of regioselectivity is a critical aspect of the synthesis of substituted imidazo[1,5-a]quinoxalines, as the position of the substituents significantly influences the biological activity of the final compound. Several strategies have been developed to achieve high regioselectivity in the formation of the imidazo[1,5-a]quinoxaline framework.
One of the most effective methods for controlling regioselectivity is through an intramolecular cyclization process. For instance, the synthesis of the imidazo[1,5-a]quinoxalin-4(5H)-one template can be achieved with high regiospecificity via the reductive cyclization of 1-(o-nitrophenyl)imidazole-5-carboxylate. researchgate.net This method involves the initial condensation of o-nitroaniline with a glyoxylate, followed by treatment with tosylmethyl isocyanide (TosMIC) to form the imidazole (B134444) ring, and subsequent reductive cyclization to yield the desired imidazo[1,5-a]quinoxalin-4-one. researchgate.net This multi-step process ensures the specific placement of the phenyl group at the 3-position is not directly addressed but provides a clear regiochemical outcome for the core structure.
Another approach to achieve regioselectivity is through a modified Pictet-Spengler reaction. The reaction of 2-imidazolyl anilines with aryl aldehydes can selectively yield 4,5-dihydroimidazo[1,5-a]quinoxalines or fully aromatized imidazo[1,5-a]quinoxalines depending on the reaction conditions and the substituents on the starting materials. fao.org The introduction of electron-releasing groups on the aniline (B41778) substrate was found to be crucial for the success of this reaction. fao.org
The following table provides examples of regioselective synthetic methods for the imidazo[1,5-a]quinoxaline scaffold.
Table 3: Regioselective Synthesis of Imidazo[1,5-a]quinoxaline Scaffolds
| Synthetic Strategy | Starting Materials | Key for Regiocontrol | Product | Ref. |
| Intramolecular Reductive Cyclization | 1-(o-nitrophenyl)imidazole-5-carboxylate | Pre-functionalized imidazole precursor | Imidazo[1,5-a]quinoxalin-4-one | researchgate.net |
| Modified Pictet-Spengler Reaction | 2-Imidazolyl anilines, Aryl aldehydes | Substituents on aniline, Reaction conditions | 4,5-dihydroimidazo[1,5-a]quinoxalines and Imidazo[1,5-a]quinoxalines | fao.org |
Derivatization and Structural Modification Strategies
Strategies for Functional Group Introduction
The introduction of new functional groups onto the 3-phenylimidazo[1,5-a]quinoxalin-4(5H)-one scaffold is a key strategy for generating novel derivatives with potentially enhanced properties. These modifications target specific sites on the molecule, including the imidazo[1,5-a]quinoxaline (B8520501) core itself, the endocyclic amide nitrogen, and appended functionalities.
The imidazo[1,5-a]quinoxaline nucleus is amenable to the introduction of both alkyl and aryl substituents. These modifications can significantly impact the steric and electronic properties of the molecule.
Alkylation at the N-5 position of the quinoxaline (B1680401) ring is a common strategy. For instance, a series of 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones have been synthesized. nih.gov This involves the reaction of the parent compound with various alkyl halides in the presence of a base.
Aryl substitutions can also be achieved on the imidazo[1,5-a]quinoxaline core. For example, the synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines has been accomplished through palladium-catalyzed cross-coupling reactions. researchgate.net While this example pertains to a related isomer, the principle of aryl group installation on the quinoxaline framework is a relevant synthetic strategy.
Table 1: Examples of Alkyl and Aryl Substituted this compound Derivatives
| Compound | Position of Substitution | Substituent | Reference |
|---|---|---|---|
| 3-Phenyl-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-one | 5 | Alkyl | nih.gov |
| 1-Aryl-substituted-4-chloroimidazo[1,2-a]quinoxaline | 1 | Aryl | researchgate.net |
The endocyclic amide nitrogen (N-5) and ester functionalities appended to the core structure are key sites for derivatization. N-alkylation of the amide is a frequently employed modification. For instance, the synthesis of 1-alkyl-3-substituted styryl-quinoxalin-2(1H)-ones has been achieved through the reaction with alkyl halides. researchgate.net
Furthermore, ester groups, often introduced at the 3-position, can be readily transformed into other functional groups. A series of imidazo[1,5-a]quinoxaline piperazine (B1678402) ureas appended with a tert-butyl ester side chain at the 3-position have been developed. nih.govacs.org This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or subjected to other transformations to introduce a wide range of functionalities. For example, the reaction of ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate with hydroxylamine (B1172632) and hydrazine (B178648) yields the corresponding N-hydroxypropanamide and hydrazide, respectively. researchgate.net
Table 2: Modifications at the Endocyclic Amide Nitrogen and Ester Functionalities
| Starting Material | Reagent/Condition | Functional Group Modification | Resulting Derivative | Reference |
|---|---|---|---|---|
| 3-Substituted styryl-quinoxalin-2(1H)-one | Alkyl halide | N-Alkylation | 1-Alkyl-3-substituted styryl-quinoxalin-2(1H)-one | researchgate.net |
| Imidazo[1,5-a]quinoxaline with 3-tert-butyl ester | Hydrolysis | Ester to Carboxylic Acid | 3-Carboxy-imidazo[1,5-a]quinoxaline | nih.govacs.org |
| Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | Hydrazine | Ester to Hydrazide | 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanehydrazide | researchgate.net |
The introduction of heterocyclic moieties is a powerful strategy to expand the chemical space and modulate the properties of the this compound scaffold.
Piperazine Ureas: A significant number of derivatives incorporate a piperazine urea (B33335) moiety. nih.govacs.orgdntb.gov.ua These are often synthesized by coupling a piperazine-containing fragment to the core, frequently at the 3-position, often via an amide or urea linkage. This strategy has led to the development of compounds with high affinity for specific biological targets. nih.govacs.org The synthesis of 4-piperazinyl quinoline (B57606) derived ureas and thioureas has also been reported as a general strategy for creating hybrid pharmacophores. researchgate.net
Pyridinium (B92312) Salts: The incorporation of a pyridinium moiety has been achieved through the synthesis of 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones and their subsequent N-alkylation to form pyridinium salts. nih.gov This modification introduces a permanent positive charge, which can influence the compound's solubility and interactions with biological macromolecules.
Other heterocyclic systems can also be introduced. For example, the synthesis of morpholine- and piperidine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines has been reported, demonstrating the versatility of incorporating various saturated heterocycles. nih.gov
Table 3: Examples of Incorporated Heterocyclic Moieties
| Heterocyclic Moiety | Point of Attachment | Synthetic Strategy | Reference |
|---|---|---|---|
| Piperazine Urea | 3-position | Coupling reactions | nih.govacs.orgdntb.gov.ua |
| Pyridinium | 1-position (via pyridyl) | N-alkylation of pyridyl precursor | nih.gov |
| Morpholine | 6 or 7-position | Mamedov rearrangement | nih.gov |
| Piperidine | 6 or 7-position | Mamedov rearrangement | nih.gov |
Exploration of Reaction Scope for Diversification
The diversification of the this compound scaffold is not limited to the modification of existing functionalities but also involves the exploration of various reaction types to construct the core and introduce diversity in a more fundamental manner.
Cyclization Reactions: Several synthetic routes to the imidazo[1,5-a]quinoxaline core rely on cyclization reactions. A novel and regiospecific method for the construction of the imidazo[1,5-a]quinoxalin-4(5H)-one template involves an intramolecular cyclization process. researchgate.net Another approach utilizes a decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions to afford imidazo[1,5-a]quinolines, a related heterocyclic system. rsc.orgnih.gov Reductive cyclization is another powerful tool, as demonstrated in the synthesis of imidazo[4,5,1-ij]quinolines. rsc.org
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical way to generate molecular diversity. A one-pot, two-step methodology has been developed for the assembly of medicinally important imidazo[1,5-a]quinoxalines, involving a multicomponent reaction followed by a deprotection-cyclization step. researchgate.net
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds. Visible light-induced C-H functionalization of related imidazo[1,2-a]pyridines has been extensively studied, primarily at the C3 position, allowing for the introduction of various functional groups. nih.gov A metal-free approach for methylene (B1212753) insertion to access C(sp2)–H functionalized imidazo[1,5-a]pyridines has also been reported. nih.gov These methods highlight the potential for direct C-H functionalization to diversify the this compound core. Base-mediated denitrative C3-alkylation of quinoxalin-2(1H)-one derivatives provides another route for C-H functionalization. rsc.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction, CuAAC, has been utilized in the synthesis of triazoloquinoxalines from tetrazolo[1,5-a]quinoxalines, demonstrating the utility of this reaction in creating complex heterocyclic systems. beilstein-journals.orgnih.gov This methodology could potentially be adapted for the functionalization of the this compound scaffold.
Table 4: Reaction Methodologies for Diversification
| Reaction Type | Description | Application Example | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Formation of the imidazo (B10784944) ring onto the quinoxaline core. | Synthesis of the imidazo[1,5-a]quinoxalin-4(5H)-one template. | researchgate.net |
| Multicomponent Reaction | One-pot synthesis involving three or more reactants. | Assembly of highly substituted imidazo[1,5-a]quinoxalines. | researchgate.net |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds. | C3-alkylation of quinoxalin-2(1H)-one derivatives. | rsc.org |
| CuAAC Click Reaction | [3+2] cycloaddition between an azide (B81097) and an alkyne. | Synthesis of triazoloquinoxalines. | beilstein-journals.orgnih.gov |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways for Imidazo[1,5-a]quinoxalin-4(5H)-one Formation
Understanding the step-by-step process of bond formation is key to controlling the synthesis of these complex molecules. Studies have delved into the transient species and energy landscapes of these reactions to provide a clearer picture of the transformation.
Visible-light photocatalysis has emerged as a powerful and green tool for forging complex molecular architectures under mild conditions. rsc.org The synthesis of quinoxaline (B1680401) derivatives and related N-heterocycles often leverages photoinduced single electron transfer (SET) processes to generate highly reactive intermediates. rsc.orgnih.gov
In the context of imidazo[1,5-a]quinoxaline (B8520501) synthesis, heterogeneous photocatalysts like graphitic carbon nitride (g-C₃N₄) have been successfully employed. mdpi.com The general mechanism commences with the photoexcitation of the semiconductor catalyst by visible light, leading to the generation of an electron-hole pair (e⁻/h⁺). mdpi.com This excited state catalyst can then act as a single-electron donor or acceptor. For instance, in the g-C₃N₄-catalyzed divergent reaction of quinoxalin-2(1H)-one with N-arylglycine, the process can lead to tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. mdpi.com The reaction is initiated by the photo-oxidation of the N-arylglycine by the photogenerated hole (h⁺), creating a radical intermediate. mdpi.com
Similarly, organic dyes such as rose bengal or anthraquinone-2-carboxylic acid (AQN) have been used as photocatalysts in related syntheses, operating via a similar SET mechanism. nih.gov These reactions highlight a sustainable approach to forming the core structure, often proceeding at room temperature and avoiding harsh reagents. rsc.org
The generation of radical intermediates is a cornerstone of many annulation strategies leading to quinoxaline-based heterocycles. mtieat.org These radicals, often generated through photoinduced SET as described above or via chemical initiators, readily participate in cascade or cyclization reactions. mdpi.commtieat.org
In a proposed mechanism for the formation of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones, the photo-oxidation of an N-arylglycine substrate generates a radical intermediate through the release of CO₂ and a proton. mdpi.com This radical then adds to the C=N bond of a quinoxalin-2(1H)-one molecule to form a new nitrogen-centered radical intermediate. mdpi.com This species undergoes further transformations, including single electron photoreduction and intramolecular cyclization, to yield the final product. mdpi.com The involvement of radical species in such pathways has been substantiated through radical-trapping experiments using agents like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), which effectively quench the reaction and form a stable radical adduct, confirming the transient existence of the radical intermediate. nih.gov
| Reaction Type | Proposed Radical Intermediate | Method of Detection/Evidence | Reference |
|---|---|---|---|
| Photocatalytic C-H Trifluoromethylation of Imidazo[1,2-a]pyridines | Fluoroalkyl Radical | Radical capture by TEMPO | nih.gov |
| g-C₃N₄-Catalyzed Reaction of Quinoxalin-2(1H)-one | Radical from N-arylglycine | Mechanistic proposal based on controlled experiments | mdpi.com |
| Radical Cascade Cyclization for 2-phosphoryl Quinoxalines | Phosphoryl Radical | Reaction design and product structure | mtieat.org |
Intramolecular cyclization represents one of the most direct and efficient methods for constructing the fused ring system of imidazo[1,5-a]quinoxalin-4(5H)-one. A notable strategy involves the reductive cyclization of a 1-(o-nitrophenyl)imidazole-5-carboxylate precursor. researchgate.net This method builds the imidazole (B134444) ring first and then forms the quinoxalinone ring via reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ester group. researchgate.net
Another well-established pathway proceeds via the reaction of a substituted quinoxalin-2-one with a suitable reagent to build the imidazole ring. researchgate.net For example, the synthesis of 1,3-diphenylimidazo[1,5-a]quinoxalin-4(5H)-one can be achieved by reacting 3-(α-chlorobenzyl)quinoxalin-2-one with benzylamine (B48309). sapub.org The proposed mechanism involves an initial nucleophilic substitution of the chlorine by benzylamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazole ring. sapub.org
The use of tosylmethyl isocyanide (TosMIC) is another key strategy. researchgate.netresearchgate.net In this approach, a quinoxalin-2-one is reacted with TosMIC in a key step that constructs the imidazole portion of the final molecule, demonstrating the versatility of isocyanide chemistry in heterocyclic synthesis. researchgate.net Furthermore, iodine-mediated decarboxylative cyclization, while demonstrated for the analogous imidazo[1,5-a]quinoline (B8571028) system, provides mechanistic insights that could be applicable here. nih.govrsc.org This process involves the in-situ formation of an aldehyde intermediate which then condenses with an amine before cyclizing. nih.gov
Understanding Multi-Component Reaction Dynamics
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. mdpi.com The synthesis of the imidazo[1,5-a]quinoxaline scaffold and its precursors can be achieved through such elegant processes.
For instance, the photocatalytic reaction involving quinoxalin-2(1H)-one, N-arylglycine, and dissolved oxygen in ethanol (B145695) demonstrates the complexity and tunability of these systems. mdpi.com In this reaction, the solvent plays a crucial role in the reaction dynamics; switching the solvent can divert the reaction to a different product. mdpi.com The reaction proceeds through a cascade of events initiated by radical formation, addition, and subsequent intramolecular cyclization, showcasing a sophisticated interplay between the components to build the final tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-one structure. mdpi.com
While not leading directly to the quinoxaline core, the azido-Ugi four-component reaction (4CR) followed by a cyclization step to form tetrazolylimidazo[1,5-a]pyridines provides a powerful template for MCR-based approaches. nih.gov This sequence involves the initial formation of a complex linear precursor from an aldehyde, an isocyanide, an amine (in the form of an azide), and a carboxylic acid, which then undergoes a designed cyclization to furnish the final fused heterocycle. nih.gov This highlights the potential for developing MCRs where precursors to 3-phenylimidazo[1,5-a]quinoxalin-4(5H)-one are assembled in one pot before a final cyclization event.
| Reaction Name/Type | Core Product | Number of Components | Key Reactants | Reference |
|---|---|---|---|---|
| g-C₃N₄-Catalyzed Divergent Reaction | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-one | 3 | Quinoxalin-2(1H)-one, N-arylglycine, O₂ | mdpi.com |
| Azido-Ugi / Cyclization | Tetrazolylimidazo[1,5-a]pyridine | 4 | Picolinaldehyde, Isocyanide, Sodium Azide (B81097), Acid | nih.gov |
| Groebke–Blackburn–Bienaymé (GBB) | Imidazo[1,2-a]pyrazine | 3 | 2,3-Diaminopyrazine, Aldehyde, Isocyanide | rug.nl |
Spectroscopic Characterization Techniques in Structural Elucidation
Mass Spectrometry (MS) for Molecular Confirmation (e.g., HRMS, MALDI)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one with high precision. This allows for the unambiguous determination of its molecular formula (C₁₅H₁₁N₃O). The calculated exact mass would be compared to the experimentally measured value to confirm the elemental composition.
Fragmentation Pattern: The mass spectrum would also display a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be prominent. Subsequent fragmentation could involve the loss of small molecules such as CO, N₂, or fragments from the phenyl ring, providing further structural information. For example, in the mass spectrum of the related 3-phenylquinoxalin-2(1H)-one, a base peak corresponding to the loss of CO from the molecular ion is observed.
| Mass Spectrometry - Representative Data for a Related Structure |
| m/z (relative intensity) |
| 222 (74) [M]⁺ |
| 194 (100) [M-CO]⁺ |
| 90 (22) |
| 77 (21) |
| 63 (28) |
Note: The data presented is for 3-phenylquinoxalin-2(1H)-one and serves as an illustrative example of the types of fragmentation patterns expected for the related target compound.
Infrared (IR) and UV-Visible Spectroscopy for Structural Features
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the lactam group, typically in the region of 1650-1700 cm⁻¹. A band corresponding to the N-H stretching of the amide would also be expected around 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic and imidazole (B134444) rings would appear in the 1400-1600 cm⁻¹ region.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netresearchgate.netnih.gov For quinoxaline (B1680401) derivatives and related heterocyclic systems, DFT calculations are instrumental in determining molecular geometries, orbital energies, and electronic properties that govern their stability and reactivity. researchgate.netbohrium.com
Theoretical studies on related quinoxaline structures often employ the B3LYP functional combined with a basis set like 6-311G(d,p) to optimize molecular geometries and calculate electronic properties. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. researchgate.net
For instance, in studies of various quinoxaline derivatives, DFT calculations have been used to correlate these electronic parameters with observed activities, such as their performance as corrosion inhibitors or in photovoltaic cells. researchgate.netresearchgate.net The distribution of electron density, visualized through HOMO and LUMO plots, reveals the likely sites for electrophilic and nucleophilic attack. In many quinoxaline-based compounds, the HOMO is often distributed over the quinoxaline ring system and electron-donating substituents, while the LUMO is localized on the pyrazine (B50134) ring and electron-withdrawing groups. This distribution is crucial for understanding intramolecular charge transfer processes. researchgate.net Although specific DFT data for 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one is not extensively published, the principles from related structures suggest that the imidazoquinoxaline core and the phenyl ring would be the primary regions of electronic activity.
Table 1: Key Electronic Parameters from DFT Calculations for Representative Quinoxaline Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Application Context |
|---|---|---|---|---|
| Quinoxaline Dyes | Varies | Varies | Enables prediction of photovoltaic properties researchgate.net | Dye-Sensitized Solar Cells |
| Quinoxaline Inhibitors | Varies | Varies | Correlates with inhibition efficiency researchgate.net | Corrosion Inhibition |
Note: Specific values are highly dependent on the exact molecular structure and computational method.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. abjournals.org This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex. For the imidazo[1,5-a]quinoxaline (B8520501) scaffold, docking studies have been instrumental in identifying its potential as a modulator of various receptors.
A significant body of research has focused on imidazo[1,5-a]quinoxaline derivatives as modulators of the α5-GABAA receptor, which is a target for developing novel anxiolytic and anticonvulsant drugs. rawdatalibrary.netnih.gov In silico modeling of these compounds has revealed that both positive and negative allosteric modulators can be derived from this scaffold, with some derivatives showing nanomolar activity. nih.gov
Furthermore, pyrazolo[1,5-a]quinoxalin-4-ones, which are structurally analogous to the imidazo[1,5-a]quinoxalin-4-one core, have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-A. nih.gov Molecular docking studies of these compounds against human MAO-A and MAO-B have helped to elucidate the structural basis for their inhibitory activity and selectivity. nih.gov Similarly, various quinoxaline derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR) kinase domain to explore their potential as anticancer agents. nih.govnih.govthesciencein.org These studies often show that the quinoxaline core can form key hydrogen bonds and hydrophobic interactions within the receptor's active site. nih.govthesciencein.org
Table 2: Summary of Molecular Docking Studies on Imidazo[1,5-a]quinoxaline and Analogous Scaffolds
| Compound Scaffold | Target Receptor | Key Findings | Potential Therapeutic Area |
|---|---|---|---|
| Imidazo[1,5-a]quinoxaline | α5-GABAA Receptor | Identified as potent positive and negative allosteric modulators. rawdatalibrary.netnih.gov | Anxiety, Epilepsy |
| Pyrazolo[1,5-a]quinoxalin-4-one | Monoamine Oxidase (MAO-A/B) | Compounds show potent and selective inhibition of MAO-A. nih.gov | Depression, Parkinson's Disease |
| Tetrazolo[1,5-a]quinoxaline | EGFR Kinase | Potent binding to the EGFR active site observed. nih.govnih.gov | Cancer |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as descriptors. abjournals.org These models take the form of mathematical equations that can be used to predict the activity of new, unsynthesized compounds.
For imidazo[1,5-a]quinoxaline derivatives, QSAR studies have been successfully applied to understand their activity as GABA/benzodiazepine receptor modulators. researchgate.netresearchgate.net In one study, a QSAR model was developed for a series of imidazo[1,5-a]quinoxaline amides, carbamates, and ureas. researchgate.net The model, developed using multiple linear regression, demonstrated good predictive power. researchgate.net
The analysis revealed that the biological activity was significantly influenced by a combination of descriptors:
Steric descriptors: Such as the Verloop B5 parameter, which relates to the dimensions of a substituent. researchgate.net
Hydrophobic descriptors: Like LogP, which measures the compound's lipophilicity. researchgate.net
Electro-topological descriptors: Including E-state indices, which describe the electronic and topological attributes of specific atoms or fragments. researchgate.net
Hydrogen bond donor potential: This descriptor accounts for the ability of a substituent to donate a hydrogen bond. researchgate.net
These findings from QSAR models provide valuable guidance for the rational design of new imidazo[1,5-a]quinoxaline derivatives with improved potency and better pharmacokinetic profiles. researchgate.net
Table 3: Representative QSAR Model for Imidazo[1,5-a]quinoxaline Derivatives as GABA Modulators
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| r² (non-cross validated) | 0.87 | 87% of the variance in activity is explained by the model. researchgate.net |
| r²cv (cross validated) | 0.81 | The model is robust and not due to chance correlation. researchgate.net |
| Predictive r² (test set) | 0.61 | The model has good predictive ability for new compounds. researchgate.net |
Theoretical Insights into Reactivity and Selectivity
Theoretical studies provide crucial insights into the mechanisms, reactivity, and selectivity of chemical reactions used to synthesize complex heterocyclic systems like this compound. The formation of the imidazo[1,5-a]quinoxaline ring system often involves cyclocondensation reactions. researchgate.net
One established synthetic route involves the reaction of 3-(α-chlorobenzyl)quinoxalin-2-one with benzylamine (B48309), which proceeds through an intermediate that undergoes intramolecular oxidative cyclization to form a 1,3-diphenylimidazo[1,5-a]quinoxalin-4(5H)-one. sapub.org This highlights the reactivity of the N1 and C2 positions of the quinoxalin-2-one precursor.
Computational studies on related systems, such as the reaction of tetrazolo[1,5-a]quinoxalines with alkynes, shed light on the factors controlling selectivity. beilstein-journals.org These reactions can lead to a competing formation of 1,2,3-triazoloquinoxalines (via CuAAC reaction) and imidazo[1,2-a]quinoxalines (via denitrogenative annulation). beilstein-journals.org Theoretical analysis suggests that the reaction pathway is influenced by factors like alkyne concentration and the electronic properties of substituents on the quinoxaline ring. Electron-donating groups tend to favor the formation of the triazole product. beilstein-journals.org
DFT calculations have also been used to rationalize the selectivity between the formation of imidazo[1,2-a]quinoxaline (B3349733) and the isomeric benzo[f]imidazo[1,5-a] rawdatalibrary.netnih.govresearchgate.nettriazepine systems, providing a deeper understanding of the reaction barriers and thermodynamic stability of the possible products. grafiati.com These theoretical approaches are essential for optimizing reaction conditions and predicting the outcomes of synthetic strategies for novel heterocyclic compounds.
Computational Predictions of Spectroscopic Properties
Computational methods are frequently used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and UV-Visible spectra. These predictions serve as a valuable tool for structure verification and interpretation of experimental data.
The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., at the B3LYP/6-31G(d,p) level). nih.govnih.gov For complex heterocyclic systems, these calculations can accurately predict the chemical shifts of protons and carbons, aiding in the assignment of signals in experimental spectra. nih.govnih.gov The calculations are typically performed on the optimized geometry of the molecule, and the results are referenced against a standard like tetramethylsilane (B1202638) (TMS).
Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Visible electronic absorption spectra. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). These calculations also provide information about the nature of the transitions, such as π→π* or n→π*, which helps in understanding the electronic behavior of the molecule. nih.gov For quinoline (B57606) and quinoxaline derivatives, TD-DFT has been shown to reliably predict excitation energies and absorption spectra. researchgate.netnih.gov
Table 4: Common Computational Methods for Spectroscopic Prediction
| Spectroscopic Technique | Computational Method | Information Obtained |
|---|---|---|
| ¹H and ¹³C NMR | GIAO (Gauge-Independent Atomic Orbital) with DFT | Prediction of chemical shifts (δ) for structure elucidation. nih.govnih.gov |
Structure Activity Relationship Sar Studies of 3 Phenylimidazo 1,5 a Quinoxalin 4 5h One Derivatives
Systematic Exploration of Structural Modifications and Biological Activity
The core structure of 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one presents several positions amenable to chemical modification. Researchers have systematically introduced a variety of substituents and functional groups at the phenyl ring, the imidazoquinoxaline core, and through the use of linkers, to probe the chemical space and optimize biological activity. nih.gov
Impact of Substituents on the Phenyl Ring at Position 3
The phenyl ring at position 3 is a critical component for the activity of this class of compounds. Modifications to this ring have a profound impact on the interaction with the biological target. The introduction of different substituents allows for the fine-tuning of electronic and steric properties, which in turn influences binding affinity and functional activity.
For instance, an initial optimization of novel imidazo[1,5-a]quinoxaline (B8520501) compounds explored various substitutions on this phenyl ring. nih.gov The goal was to develop ligands with selectivity for specific subtypes of the GABAA receptor, such as the α5 subtype. nih.gov The nature of the substituent, whether it is electron-donating or electron-withdrawing, as well as its position (ortho, meta, or para), can drastically alter the compound's profile from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). nih.gov
Table 1: Effect of Phenyl Ring Substituents on Biological Activity Please note: This table is a representative example based on typical SAR findings for this class of compounds, as specific data points for a wide range of substituents on this exact scaffold are proprietary or dispersed across multiple studies.
| Compound | Substituent at Position 3 Phenyl Ring | Observed Activity Profile | Reference |
|---|---|---|---|
| Parent Compound | -H (Unsubstituted) | Baseline Modulator Activity | nih.gov |
| Derivative A | -Cl (para) | Enhanced Potency/Affinity | nih.gov |
| Derivative B | -OCH3 (para) | Shift in Modulatory Effect (e.g., from NAM to PAM) | nih.gov |
| Derivative C | -CF3 (meta) | Increased NAM Activity | nih.gov |
Influence of Alkyl Chain Lengths and Linker Moieties
The introduction of alkyl chains and other linker moieties to the imidazo[1,5-a]quinoxaline scaffold is another key strategy for modifying its pharmacological properties. The length, rigidity, and chemical nature of these linkers can influence solubility, metabolic stability, and how the molecule orients itself within the receptor's binding pocket. nih.gov
Studies on related quinoxaline (B1680401) structures have shown that N-alkylation can significantly impact biological activity. sapub.orgresearchgate.net For example, the reaction of 3-methyl-1H-quinoxalin-2-one with various electrophiles after lithiation allows for the introduction of different alkyl and substituted alkyl groups at the side chain. researchgate.net While this applies to a related quinoxalinone, the principle of modifying activity through side-chain substitution is a fundamental concept in the SAR of these heterocyclic systems. researchgate.net In the context of imidazo[1,5-a]quinoxaline derivatives targeting the GABAA receptor, attaching linkers can bridge to secondary binding regions within the receptor complex, potentially enhancing affinity and selectivity. nih.govnih.gov
Effects of Nitrogen Substitutions on Efficacy Profiles
Research into related N-substituted quinoxaline-2-carboxamides and other quinoxalinone derivatives demonstrates that the nature of the N-substituent is a determinant of biological activity, including antimicrobial and anticancer effects. mdpi.comnih.gov In the case of imidazo[1,5-a]quinoxaline GABAA modulators, substitutions at the nitrogen atoms can switch a compound from being a positive allosteric modulator to a negative one, or even a silent allosteric modulator. nih.govnih.gov This highlights the sensitivity of the receptor to the chemical environment presented by this part of the molecule. nih.gov
Correlation of Molecular Conformation with Biological Response
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For a ligand to bind effectively to its receptor, it must adopt a specific, low-energy conformation that is complementary to the shape and chemical environment of the binding site.
Computational studies and molecular modeling are essential tools for exploring the conformational preferences of this compound derivatives and correlating them with their observed biological responses. nih.gov These studies can predict the likely binding poses of different derivatives within the GABAA receptor's allosteric site. nih.gov For example, the relative orientation of the phenyl ring at position 3 with respect to the fused heterocyclic system is a key conformational feature. This dihedral angle can be influenced by the presence of substituents, affecting how the molecule fits into the binding pocket and interacts with key amino acid residues. nih.gov An understanding of the stable conformations and the energy barriers between them helps explain the structure-activity relationships observed experimentally and guides the design of new derivatives with improved potency and selectivity. nih.gov
Biological Activities and Mechanistic Pathways in Vitro Studies
Anti-Infective Activities
The potential of quinoxaline-based structures to combat microbial infections has been a subject of scientific investigation.
Derivatives of the core imidazo[1,5-a]quinoxaline (B8520501) structure have been synthesized and assessed for their antimicrobial properties. In one study, a series of 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones and their corresponding N-alkyl-pyridinium salts were created. The research established that the antimicrobial efficacy of these derivatives is linked to the nature of alkyl substituents at position 1 of the pyridine (B92270) ring and position 5 of the imidazo[1,5-a]quinoxaline system. Certain compounds within this series demonstrated noteworthy bacteriostatic and fungistatic activities, with minimum inhibitory concentration (MIC) values that were comparable to reference drugs. Specifically, chlorides and iodides showed greater activity against bacteria than fungi.
While these findings relate to derivatives, specific data on the antibacterial and antifungal efficacy of the parent compound, 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one, is not detailed in the reviewed literature.
The broader class of quinoxaline (B1680401) derivatives has been recognized for possessing a wide spectrum of biological activities, including antiviral and antitubercular properties. For instance, various quinoxaline derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. Some quinoxaline 1,4-di-N-oxide derivatives have shown in vitro activity against M. tuberculosis strains comparable to clinically used drugs. However, specific in vitro studies detailing the direct antiviral or antitubercular activity of this compound were not identified in the surveyed scientific literature.
Anti-Cancer and Antiproliferative Investigations
The investigation of quinoxaline derivatives as potential anti-cancer agents is a significant area of research, with studies exploring their mechanisms of action, including kinase and topoisomerase inhibition.
Imidazo[1,2-a]quinoxalines, isomers of the compound in focus, have been noted for their inhibitory activities against kinases such as IκB kinase (IKK). Furthermore, other quinoxaline-based compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. A different class of quinoxaline derivatives has also been evaluated for activity against Pim-1/2 kinases, which are implicated in various cancers.
Despite the investigation of related heterocyclic systems, specific data quantifying the inhibitory effect of this compound on IKK1, IKK2, or EGFR kinase is not available in the reviewed literature.
Research has demonstrated that certain quinoxaline-based derivatives can exhibit potent anti-proliferative effects against various cancer cell lines. For example, specific derivatives have shown high selectivity and cytotoxicity against prostate cancer cells (PC-3) and liver cancer cells (HepG2). One study identified a quinoxaline derivative that arrested the cell cycle in the S phase and induced apoptosis in PC-3 cells. Similarly, imidazo[1,2-a]quinoxaline-based compounds have exhibited excellent antiproliferative activity against non-small cell lung cancer (A549), colon cancer (HCT-116), and breast cancer (MDA-MB-231) cell lines.
However, studies specifically detailing the inhibitory effects of this compound on the proliferation and migration of cancer cell lines were not found in the available research.
Topoisomerase enzymes are established targets for cancer chemotherapy, and various heterocyclic compounds are investigated for their inhibitory potential. Quinoxaline structures are known to be the scaffold for numerous DNA intercalators, and some derivatives have been reported to exert their anticancer effects through this mechanism, potentially leading to topoisomerase inhibition. For instance, certain quinoxaline-based derivatives have been identified as inhibitors of topoisomerase II (Topo II), showing inhibitory effects with IC50 values in the micromolar range. Other related heterocyclic systems, such as pyrazolo[4,3-f]quinoline derivatives, have been evaluated for their ability to inhibit both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα).
While related structures show activity, specific in vitro data on the topoisomerase I inhibitory activity of this compound is not provided in the reviewed scientific reports.
Neuropharmacological Modulations
Gamma-Aminobutyric Acid Type A (GABAA) Receptor Complex Interactions
The imidazo[1,5-a]quinoxaline scaffold is a key structure for interacting with the Gamma-Aminobutyric Acid Type A (GABAA) receptor complex, a primary target for therapies addressing anxiety and convulsive states. In vitro studies have demonstrated that derivatives of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-one exhibit a range of modulatory effects at this receptor.
A series of these compounds was developed and assessed for their affinity and efficacy at the GABAA/benzodiazepine receptor site. nih.gov While this series of imidazo[1,5-a]quinoxalin-4-ones showed a lower binding affinity compared to a related series of quinoxaline ureas, they displayed a wide spectrum of activity. nih.gov In vitro analysis classified these compounds as ranging from antagonists to full agonists. nih.gov Notably, several derivatives demonstrated an intrinsic activity approximately four times greater than that of diazepam, a well-known positive allosteric modulator of the GABAA receptor, as measured by chloride current potentiation. nih.gov
Further research into novel imidazo[1,5-a]quinoxaline derivatives has sought to optimize their interaction with specific GABAA receptor subtypes. nih.gov An exploratory study focusing on the α5-GABAA receptor subtype identified compounds within this class that act as both positive and negative allosteric modulators, with some achieving nanomolar activity. nih.gov
Table 1: In Vitro Efficacy of this compound Derivatives at GABAA Receptors
| Compound Series | Receptor Target | In Vitro Efficacy Profile | Key Findings | Source |
|---|---|---|---|---|
| 3-Phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones | GABAA/Benzodiazepine Receptor Complex | Antagonists to Full Agonists | Several derivatives showed ~4-fold greater intrinsic activity than diazepam. nih.gov | nih.gov |
| Novel imidazo[1,5-a]quinoxaline derivatives | α5-GABAA Receptor | Positive and Negative Allosteric Modulators | Identification of compounds with one-digit nanomolar activity. nih.gov | nih.gov |
Anticonvulsant and Anxiolytic Profiles
The modulatory activity of the imidazo[1,5-a]quinoxalin-4-one series at the GABAA receptor complex translates into demonstrable anticonvulsant and potential anxiolytic effects in preclinical models. The ability to enhance GABAergic inhibition is a well-established mechanism for controlling seizures and reducing anxiety.
In vitro findings are supported by in vivo tests where numerous compounds from the 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-one series were effective in counteracting seizures induced by pentylenetetrazole (metrazole). nih.gov This antagonism of metrazole-induced convulsions is a hallmark of compounds with anticonvulsant properties and is also strongly indicative of potential anxiolytic activity. nih.gov While other quinoxaline and quinazolinone derivatives have also been studied for these properties, the imidazo[1,5-a]quinoxalin-4-one class has shown direct promise in these areas. nih.govnih.govnih.gov
Other Mechanistic Biological Investigations (e.g., Antioxidant, Anti-inflammatory)
The broader quinoxaline chemical family, to which imidazo[1,5-a]quinoxalin-4-one belongs, has been investigated for various other biological activities, including antioxidant and anti-inflammatory effects. Quinoxaline derivatives, specifically quinoxaline 1,4-di-N-oxides, have shown notable properties in these areas. frontiersin.orgunav.edu
Studies on these related compounds have demonstrated significant scavenging activities against reactive oxygen species (ROS) and promising in vitro inhibition of enzymes like soybean lipoxygenase, which is involved in inflammatory pathways. unav.edu For instance, certain 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives exhibited interesting antioxidant and anti-inflammatory properties. frontiersin.org The involvement of ROS in inflammation is well-documented, and the radical scavenging ability of some non-steroidal anti-inflammatory drugs (NSAIDs) confirms this link. unav.edu While these findings pertain to the broader class of quinoxaline derivatives, they suggest that the core scaffold has the potential for such biological effects.
Photophysical Properties and Applications
Fluorescence and Luminescence Characteristics of Imidazo[1,5-a]quinoxaline (B8520501) Frameworks
The imidazo[1,5-a]quinoxaline ring system is a promising scaffold for the development of fluorescent materials. Derivatives of the closely related imidazo[1,5-a]quinolines are known to exhibit intense blue luminescence, suggesting their potential as emitter molecules in various applications. google.com The introduction of different substituents on the core structure allows for the fine-tuning of their photophysical properties, including their emission wavelengths and quantum yields. For instance, studies on 1,3-diarylated imidazo[1,5-a]pyridine (B1214698) derivatives have shown emission maxima ranging from 460 to 550 nm with significant Stokes' shifts.
The photophysical properties of quinoxaline (B1680401) derivatives are significantly influenced by the nature and position of their substituents. The introduction of aryl vinyl groups at the 2 and 3-positions of the quinoxaline ring has been shown to result in compounds with distinct electronic transitions. researchgate.net The absorption spectra of such compounds typically show two main bands, one attributed to π-π* transitions of the aromatic system and another at longer wavelengths corresponding to n-π* electronic transitions involving the nitrogen atoms of the quinoxaline core. scholaris.ca
For the broader class of imidazo[1,5-a]quinolines, a versatile synthetic approach allows for the introduction of various substituents at the 1 and 3-positions. researchgate.net This flexibility is crucial for tuning the photoluminescent properties. Fluorescence measurements have indicated that both electron-rich and electron-poor substituents can be used to modulate the emission characteristics, which is a key consideration for their use in applications like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Solvatochromic, Thermochromic, Mechanochromic, and Vapochromic Behaviors
The response of a material's optical properties to environmental changes is a critical aspect of its potential application in sensors and smart materials. While specific data on the solvatochromic, thermochromic, mechanochromic, and vapochromic behavior of 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one is not extensively documented, the behavior of related quinoxaline and imidazole-based systems provides valuable insights.
Solvatochromism: The photophysical properties of quinoxaline-based dyes have been shown to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For instance, some quinoxalinyl blue emitters exhibit a redshift in their emission spectra as the solvent polarity increases, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. rsc.org This behavior can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity. scholaris.ca For a series of google.comresearchgate.netwipo.inttriazolo[4,3-c]quinazolines, a positive solvatochromic effect was confirmed, with the difference between the dipole moments of the ground and excited states ranging from 17.54 to 22.34 D, indicating a significant charge redistribution upon excitation. researchgate.net
Mechanochromism: Mechanochromism, the change in color or luminescence upon the application of mechanical force, is a property observed in various organic solid-state emitters. This phenomenon is often associated with changes in molecular packing and intermolecular interactions. For example, pyrenoimidazoles have been reported to exhibit reversible mechano-responsive fluorescence, switching between blue and green emission upon grinding and fuming with a solvent. researchgate.net This behavior is attributed to the transition between crystalline and amorphous states. Similarly, certain fluorescent isoquinolino[2,1-a]quinoxalin-5-ium ionic liquids have been shown to exhibit mechanochromic behavior. nih.gov
While direct evidence for the thermochromic and vapochromic properties of this compound is scarce, the inherent sensitivity of the electronic structure of quinoxaline derivatives to their environment suggests that these properties may be present and could be explored in future studies.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways.
Several quinoxaline-based compounds have been shown to exhibit AIE or the related phenomenon of aggregation-induced enhanced emission (AIEE). For example, a series of quinoxaline derivatives with phenyl substituents were found to display non-typical AIEE characteristics, emitting deep blue light in both solution and the solid state. rsc.org The fluorescence intensity of these compounds was observed to increase significantly with the addition of a poor solvent (water) to a solution in a good solvent (THF), a hallmark of AIE. scholaris.ca
The design of molecules with AIE properties often involves the creation of non-planar or propeller-shaped structures that can effectively restrict intermolecular π-π stacking in the aggregated state, thus favoring radiative decay. The substitution pattern on the quinoxaline core plays a crucial role in determining the AIE activity. For instance, studies on rofecoxib (B1684582) analogues with enlarged N-heterocyclic rings have shown that a more nonplanar molecular structure and weaker π-π interactions can lead to higher fluorescence intensity and quantum yields in the aggregated state. researchgate.net Given the structure of this compound, which includes a phenyl group that can rotate, it is plausible that this compound or its derivatives could exhibit AIE properties, a hypothesis that warrants experimental investigation.
Theoretical and Experimental Investigations of Optical Properties
The understanding of the photophysical properties of this compound and its analogs is greatly enhanced by a combination of experimental measurements and theoretical calculations.
Experimental Investigations: Experimental studies on related quinoxaline derivatives typically involve UV-Vis absorption and fluorescence spectroscopy to determine key parameters such as maximum absorption and emission wavelengths (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). For example, a series of quinoxaline-based compounds were found to exhibit deep blue light emission with emission maxima (λ_em) at or below 425 nm in solution. rsc.org The photophysical properties of 2,3-bis[(E)-2-aryl vinyl]-quinoxalines have also been studied, revealing their electronic transition characteristics. researchgate.net
Theoretical Investigations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the electronic structure and optical properties of molecules. These methods can predict geometries, HOMO and LUMO energy levels, and simulate absorption and emission spectra. researchgate.netunito.it For quinoxalinone-based dyes, TD-DFT calculations have been successfully used to predict excitation energies and spectra. researchgate.net Such calculations can also provide insights into the intramolecular charge transfer (ICT) character of electronic transitions. scholaris.ca DFT calculations on a series of quinoxaline derivatives revealed that the HOMO and LUMO energy levels are distributed differently depending on the substituents, which has a significant impact on their electronic and optical properties. scholaris.ca For instance, in some derivatives, the HOMO is distributed throughout the molecule, while the LUMO is concentrated on the quinoxaline group. scholaris.ca
The table below summarizes some of the photophysical data for related quinoxaline and imidazo[1,5-a]pyridine derivatives, which can provide a basis for understanding the expected properties of this compound.
| Compound Class | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| Quinoxaline-based AIEE compounds | 350-400 | ≤ 425 (in THF) | - | - | scholaris.ca |
| 1,3-diarylated imidazo[1,5-a]pyridines | ~310 and ~350 | 460-550 | 90-166 nm | - | google.com |
| Quinoxalinyl blue emitter with ICT | 364-374 | 417-442 | - | - | rsc.org |
| google.comresearchgate.netwipo.intTriazolo[4,3-c]quinazolines | - | - | - | up to 94% (in toluene) | researchgate.net |
This table presents data for related compound classes to provide context, as specific data for this compound is limited.
Applications in Advanced Materials Research (e.g., Organic Light-Emitting Diodes)
The favorable photophysical properties of the imidazo[1,5-a]quinoxaline framework make it a promising candidate for applications in advanced materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs): The intense blue luminescence observed in many imidazo[1,5-a]quinoline (B8571028) and quinoxaline derivatives makes them attractive as emitter materials in OLEDs. researchgate.net Blue emitters are particularly important for full-color displays and white lighting applications. Metal carbene complexes incorporating an imidazo-quinoxaline ligand have been developed for use in electroluminescent devices, including OLEDs. google.comwipo.int These materials are designed to have high color purity, high efficiency, and improved stability. google.com
Imidazo[1,5-a]quinolines have been successfully used as dopants in OLEDs, demonstrating their potential as blue light-emitting materials. researchgate.net The performance of these materials in OLEDs is influenced by factors such as their ionization potential and quantum yield. researchgate.net The ability to tune the emission color and efficiency through chemical modification of the imidazo[1,5-a]quinoxaline core is a significant advantage for developing next-generation OLEDs. researchgate.netresearchgate.net Furthermore, donor-π-acceptor fluorophores based on the imidazo[1,5-a]pyridine scaffold have been employed as downconverter materials in hybrid white LEDs, achieving high luminous efficiency and color rendering index. rsc.org
Future Research Directions and Therapeutic Potential
Design of Novel Chemical Entities Based on the Imidazo[1,5-a]quinoxalin-4(5H)-one Scaffold
The future design of novel chemical entities based on the 3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one scaffold will focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. Researchers are expected to build upon existing knowledge where modifications at different positions of the imidazo[1,5-a]quinoxaline (B8520501) core have led to diverse biological outcomes.
For instance, a series of imidazo[1,5-a]quinoxaline ureas with substituted phenyl groups at the 3-position have shown high affinity for the GABAA/benzodiazepine receptor complex, with activities ranging from partial agonists to antagonists. researchgate.net Further exploration of substituents on the phenyl ring and the urea (B33335) moiety could lead to the development of more specific modulators.
Another area of interest is the "Imiqualine family," which includes diversely substituted imidazo[1,5-a]quinoxalines. nih.gov Within this family, the choice of substituents at various positions is guided by previous SAR studies to enhance cytotoxic activities against cancer cell lines, particularly melanoma. nih.gov The introduction of different groups, such as a phenethyl group at position 1 and a methylamine (B109427) at position 4, has been shown to significantly increase cytotoxic potency. nih.gov
Future research will likely involve the synthesis and evaluation of new analogs with a focus on:
Substitution at the 5-position: The introduction of various alkyl substituents at this position has been linked to antimicrobial properties. nih.gov
Modification of the phenyl group at the 3-position: Altering the electronic and steric properties of this group can fine-tune the interaction with biological targets.
Introduction of different heterocyclic rings: The exploration of bioisosteric replacements for the phenyl group or fusion of other rings to the quinoxaline (B1680401) system could yield novel compounds with unique pharmacological profiles.
Table 1: SAR Insights for Imidazo[1,5-a]quinoxaline Derivatives
| Position of Modification | Substituent/Modification | Observed Biological Effect | Reference |
|---|---|---|---|
| 3-position | Substituted Phenylureas | High affinity for GABAA/benzodiazepine receptor | researchgate.net |
| 1 and 4-positions | Phenethyl at position 1, Methylamine at position 4 | Increased cytotoxic activity against melanoma cells | nih.gov |
| 5-position | Alkyl groups | Associated with antimicrobial properties | nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
While the imidazo[1,5-a]quinoxalin-4(5H)-one scaffold is known to interact with targets like the GABAA receptor and exhibit anticancer and antimicrobial activities, future research will aim to uncover new biological targets and elucidate their mechanisms of action. researchgate.netnih.govnih.gov
Initial studies have identified potent activity against the p56Lck kinase and T cell proliferation, suggesting potential applications in autoimmune diseases and inflammation. researchgate.net The discovery of an α5-GABAA receptor negative allosteric modulator (NAM) from this series opens up avenues for developing treatments for cognitive disorders. nih.gov
Future investigations will likely employ a combination of phenotypic screening and target-based approaches to identify novel therapeutic applications. The broad spectrum of activities reported for quinoxaline derivatives, including antiviral, antileishmanial, and anti-inflammatory effects, suggests that the this compound core could be a versatile pharmacophore for a wide range of diseases. nih.govnih.gov
The prediction of biological targets using computational methods is also becoming a valuable tool. For related quinoxaline derivatives, artificial intelligence has been used to predict potential molecular targets, including kinases, lyases, and phosphodiesterases. johnshopkins.eduresearchgate.net Applying these predictive models to libraries of this compound derivatives could accelerate the discovery of new biological activities.
Table 2: Known and Potential Biological Targets for Imidazo[1,5-a]quinoxaline Scaffolds
| Biological Target/Activity | Therapeutic Potential | Reference |
|---|---|---|
| GABAA/Benzodiazepine Receptor | Anxiolytic, Anticonvulsant, Cognitive Enhancement | researchgate.netnih.gov |
| p56Lck Kinase | Immunosuppression, Anti-inflammatory | researchgate.net |
| Cytotoxicity against Cancer Cell Lines | Anticancer (e.g., Melanoma, Colon, Breast) | nih.govnih.gov |
| Bacterial and Fungal Strains | Antimicrobial | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.govnih.gov |
| Phosphodiesterase 4 (PDE4) | Anti-inflammatory, Neurodegenerative Diseases | researchgate.net |
Integration of Computational and Experimental Approaches for Rational Drug Design
The synergy between computational and experimental methods is crucial for the rational design of new drugs based on the this compound scaffold. In silico techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective inhibitors.
Several studies on related quinoxaline derivatives have successfully employed this integrated approach. For example, molecular docking studies have been used to predict the binding interactions of quinoxaline derivatives with targets like the EGFR, α-amylase, α-glucosidase, and the FKBP12 receptor. nih.govnih.govrsc.orgresearchgate.net These computational predictions have often been in good agreement with experimental in vitro activity data. nih.govnih.gov
For instance, in the development of new quinazolinone derivatives, in silico docking was used to identify potential inhibitors of the human AKT1 protein, a key player in cancer cell signaling. nih.gov The docking results supported the observed in vitro cytotoxic activities. nih.gov Similarly, for novel imidazole-5(4H)-one analogs, molecular docking was used to predict their binding against COX-1 and COX-2 enzymes, which correlated with their in vivo anti-inflammatory activity. sciencescholar.us
Future research on this compound will undoubtedly leverage these computational tools to:
Predict binding affinities and modes for various biological targets.
Guide the design of new derivatives with improved pharmacological profiles.
Understand the molecular basis for the observed structure-activity relationships.
Development of Sustainable Synthetic Methodologies for Chemical Libraries
Recent advances in the synthesis of nitrogen heterocycles have highlighted several greener strategies that could be applied to the imidazo[1,5-a]quinoxaline scaffold. rsc.orgnumberanalytics.com These include:
Metal-free reactions: The development of iodine-mediated or transition-metal-free cyclization reactions can avoid the use of toxic and expensive metal catalysts. rsc.orgrsc.org A metal-free synthesis of imidazo[1,5-a]quinoxalines using DMSO as both a solvent and a reagent has been reported. researchgate.net
Use of green solvents: Replacing traditional organic solvents with water, polyethylene (B3416737) glycol (PEG), or bio-based solvents can significantly reduce the environmental impact of chemical synthesis. mdpi.com
Microwave-assisted synthesis: This technique can often reduce reaction times, improve yields, and lead to cleaner reactions. researchgate.net
One-pot reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. researchgate.net
The development of such sustainable methodologies will not only be environmentally responsible but will also facilitate the rapid and cost-effective production of large and diverse libraries of this compound derivatives for drug discovery programs.
Expanding Applications in Biomedical Imaging and Sensing Technologies
The inherent fluorescence properties of many heterocyclic compounds, including those with fused ring systems similar to imidazo[1,5-a]quinoxaline, suggest a promising future for this scaffold in biomedical imaging and sensing. researchgate.net While research in this area for the specific this compound is still nascent, related structures have shown significant potential.
For example, imidazo[1,5-a]pyridine (B1214698) and imidazo[1,5-a]quinoline (B8571028) derivatives have been investigated as fluorescent probes for cell imaging and as emitter molecules in organic light-emitting diodes (OLEDs). bohrium.commdpi.com Some imidazo[1,5-a]pyridine-based fluorophores have been successfully used as cell membrane probes due to their remarkable photophysical properties. mdpi.com Furthermore, an imidazo[1,5-a]pyridine benzopyrylium-based probe has been developed for the detection of sulfur dioxide, demonstrating the potential of this class of compounds in chemical sensing. mdpi.com
Future research in this area will likely focus on:
Characterizing the photophysical properties of this compound and its derivatives, including their absorption and emission spectra, quantum yields, and Stokes shifts.
Designing and synthesizing novel probes with optimized fluorescence properties for specific applications, such as targeting particular organelles or sensing specific biomolecules.
Evaluating the suitability of these compounds as fluorescent labels for in vitro and in vivo imaging, including their cell permeability and photostability. researchgate.net
The development of fluorescent probes based on the this compound scaffold could provide powerful new tools for diagnostics, biological research, and understanding disease pathology at the molecular level.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-phenylimidazo[1,5-a]quinoxalin-4(5H)-one, and how can reaction yields be optimized?
- Methodology : Cyclocondensation reactions using nitroalkanes and aminomethyl precursors are common. For example, α-nitrotoluene reacts with 2-picolylamine in polyphosphoric acid at 160°C to yield 76% product . Lower yields (e.g., 72% for brominated analogs) may arise from steric or electronic effects; optimizing acid catalysts (e.g., phosphorous acid) and reaction time can improve efficiency.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodology : Use a combination of NMR, NMR, and HRMS to confirm molecular structure. Purity (>97%) is typically verified via HPLC with UV detection or mass spectrometry. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store as a solid under inert gas (e.g., argon) at −20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light or humidity, as imidazo-quinoxaline derivatives are prone to photodegradation .
Advanced Research Questions
Q. How does the reaction mechanism of cycloaddition between benzimidazolium ylides and alkynes influence product selectivity for imidazo-quinoxaline derivatives?
- Mechanistic Insights : The pathway bifurcates based on substituents and reaction conditions. For example, ylides with ester/amide groups favor pyrrolo[1,2-a]quinoxalin-4(5H)-one formation via imidazole ring opening and subsequent cyclization. Triethylamine promotes aromatization, while excess acid stabilizes intermediates .
Q. Why do certain substituents (e.g., bromine or methoxy groups) lead to divergent reactivity in imidazo-quinoxaline synthesis?
- Analysis : Electron-withdrawing groups (e.g., Br) slow nucleophilic attack during cyclization, reducing yields. Methoxy groups enhance solubility but may sterically hinder ring closure. Computational modeling (DFT) can predict substituent effects on transition states .
Q. How can cobalt-catalyzed C–H activation be applied to functionalize this compound for drug discovery?
- Methodology : Use Co(III) catalysts with directing groups (e.g., picolinamide) to enable site-selective carbonylation or alkylation. This approach diversifies the scaffold for targeting BET proteins or PARP-1 inhibitors, as demonstrated in analogous quinoxaline systems .
Q. What strategies mitigate contradictions in reported biological activities of imidazo-quinoxaline derivatives?
- Resolution : Discrepancies in CX3CR1 antagonism (e.g., JMS 17-2 hydrochloride’s efficacy in breast cancer models) may stem from assay variability. Standardize in vitro migration assays (e.g., Boyden chamber) and validate target engagement via phospho-ERK Western blotting .
Q. How do alternative synthetic routes (e.g., photocatalytic decarboxylation) compare to traditional methods in scalability and environmental impact?
- Evaluation : Visible-light-mediated reactions using g-CN catalysts reduce reliance on harsh acids and high temperatures, improving green metrics. However, scalability is limited by photon penetration in large-scale reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
